

Spectroscopic Properties of Unsubstituted Oxirene: A Technical Guide

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Compound of Interest

Compound Name: Oxirene

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Abstract

Oxirene ($c\text{-C}_2\text{H}_2\text{O}$), the smallest oxygen-containing heterocyclic aromatic compound, has long been a molecule of significant theoretical interest due to its strained three-membered ring and antiaromatic character. Its high reactivity and fleeting existence have posed considerable challenges to its experimental characterization. This technical guide provides a comprehensive overview of the spectroscopic properties of unsubstituted **oxirene**, drawing upon recent landmark experimental observations and extensive theoretical calculations. The document details the experimental protocols for its generation and detection, summarizes its known and predicted spectroscopic data, and illustrates key relationships through diagrams to serve as a resource for researchers in chemistry, astrophysics, and drug development.

Introduction

Oxirene is a cyclic ether with the molecular formula $\text{C}_2\text{H}_2\text{O}$. The high ring strain and 4π electron system make it an antiaromatic and highly unstable molecule. For decades, the existence of unsubstituted **oxirene** was purely theoretical, with its spectroscopic properties predicted by computational methods. Recently, the first successful experimental gas-phase detection of unsubstituted **oxirene** has been reported, opening a new chapter in the study of this elusive molecule.^[1] This guide synthesizes the current knowledge of its spectroscopic characteristics.

Molecular Structure and Stability

Theoretical calculations have been instrumental in predicting the geometry and stability of **oxirene**. It possesses a C_{2v} symmetry with a highly strained three-membered ring. The calculated bond lengths and angles from high-level computational studies are summarized below.

Table 1: Calculated Structural Parameters of Unsubstituted **Oxirene**

Parameter	Value	Computational Method
C-C bond length	~1.29 Å	CCSD(T)
C-O bond length	~1.46 Å	CCSD(T)
C-H bond length	~1.08 Å	CCSD(T)
$\angle(\text{CCO})$	~76°	CCSD(T)
$\angle(\text{HCH})$	~117°	CCSD(T)

Oxirene is a local minimum on the $\text{C}_2\text{H}_2\text{O}$ potential energy surface, but it is thermodynamically much less stable than its isomers, such as ketene ($\text{H}_2\text{C}=\text{C}=\text{O}$) and ethynol ($\text{HC}\equiv\text{COH}$). The isomerization to ketene is predicted to have a relatively low activation barrier, contributing to **oxirene**'s transient nature.

Experimental Protocols

The first successful experimental detection of unsubstituted **oxirene** employed a combination of matrix isolation spectroscopy for its synthesis and stabilization, followed by gas-phase analysis using photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).^[1]

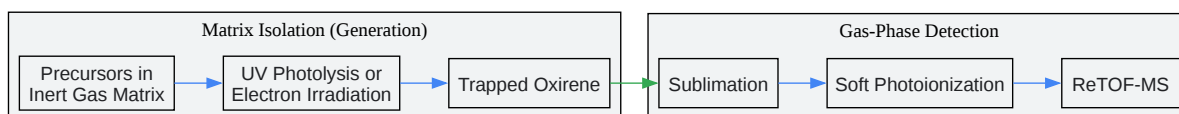
Generation and Trapping: Matrix Isolation

The generation of **oxirene** was achieved in a cryogenic matrix, a technique that allows for the trapping and stabilization of highly reactive species at very low temperatures.^{[2][3][4][5][6]}

- Precursors: A mixture of a suitable precursor, such as a diazo ketone, is co-deposited with a large excess of an inert matrix gas (e.g., argon or neon) onto a cryogenic window (typically

at temperatures around 10 K).

- Generation: **Oxirene** is formed in situ through photolysis of the precursor with UV light or via electron irradiation of a suitable starting material like ketene.[1] The inert matrix environment prevents the newly formed **oxirene** molecules from reacting with each other or isomerizing.
- Spectroscopic Analysis in Matrix: The matrix-isolated **oxirene** can be studied using infrared (IR) spectroscopy. However, due to the transient nature and potential for overlapping absorptions with other species, definitive identification in the matrix has been challenging.



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Experimental workflow for the generation and detection of unsubstituted **oxirene**.

Gas-Phase Detection: Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS)

Following its formation in the matrix, **oxirene** was detected in the gas phase upon sublimation.

- Sublimation: The cryogenic matrix is slowly warmed, causing the trapped species, including **oxirene**, to sublime into the gas phase.
- Soft Photoionization: The gas-phase molecules are then ionized using a tunable vacuum ultraviolet (VUV) light source. By setting the photon energy just above the ionization potential of **oxirene** and below that of its isomers, selective ionization can be achieved.[1][7][8]
- Time-of-Flight Mass Spectrometry: The resulting ions are then analyzed by a reflectron time-of-flight mass spectrometer (ReTOF-MS), which separates them based on their mass-to-charge ratio, providing a definitive identification of the $C_2H_2O^+$ ion originating from **oxirene**. The reflectron enhances the mass resolution by compensating for the initial kinetic energy distribution of the ions.[9][10]

Spectroscopic Data

Infrared (IR) Spectroscopy

Experimentally, the infrared absorptions of **oxirene** are challenging to distinguish from those of its precursors and other isomers in the matrix.^[1] Therefore, theoretical calculations are crucial for predicting its vibrational frequencies.

Table 2: Calculated Vibrational Frequencies of Unsubstituted **Oxirene**

Vibrational Mode	Description	Calculated Frequency (cm ⁻¹)
v ₁	Symmetric C-H stretch	~3100
v ₂	C=C stretch	~1800
v ₃	CH ₂ scissoring	~1450
v ₄	Ring breathing	~1200
v ₅	CH ₂ wagging	~1000
v ₆	Asymmetric C-H stretch	~3150
v ₇	CH ₂ twisting	~850
v ₈	CH ₂ rocking	~700
v ₉	Ring deformation	~500

Note: These are approximate values from various computational studies. The exact values depend on the level of theory and basis set used.

Microwave Spectroscopy

To date, there have been no successful experimental reports on the microwave spectrum of unsubstituted **oxirene**. This is primarily due to its extremely short lifetime and the difficulty in producing a sufficient concentration in the gas phase for conventional microwave spectroscopy. Theoretical calculations predict its rotational constants, which are essential for guiding any future search for its rotational transitions.

Table 3: Calculated Rotational Constants of Unsubstituted **Oxirene**

Rotational Constant	Calculated Value (GHz)
A	~30.5
B	~25.8
C	~14.0

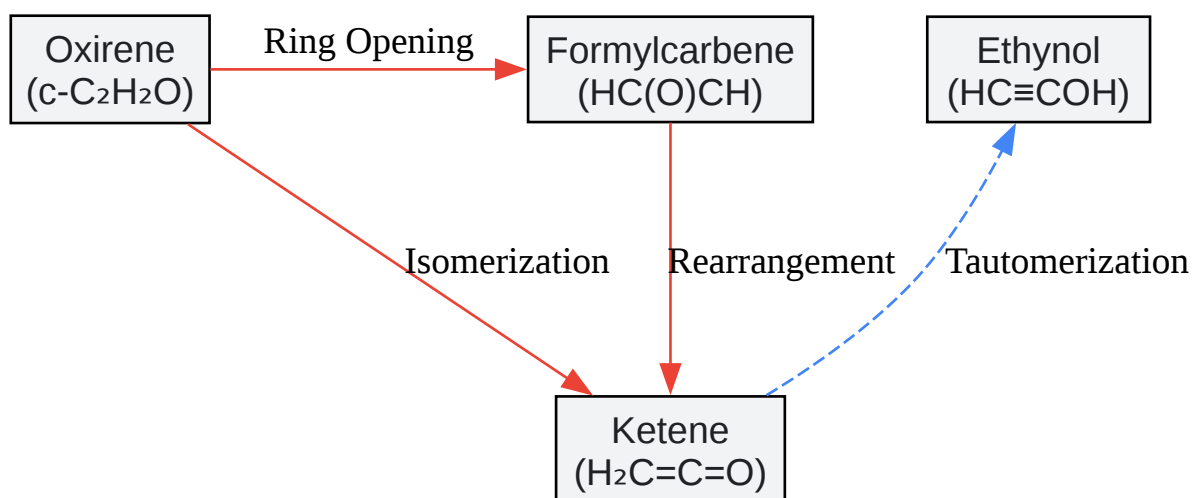
Note: These values are estimations based on calculated molecular structures and will vary with the computational method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Similar to microwave spectroscopy, an experimental UV-Vis absorption spectrum of unsubstituted **oxirene** has not yet been reported. Computational studies have been performed to predict its electronic transitions. The calculations suggest that **oxirene** has a weak absorption in the near-UV region. A photolysis experiment on matrix-isolated **oxirene** was conducted at 304 nm, which is consistent with theoretical predictions of a UV absorption feature.^[1]

Isomeric Relationships and Potential Energy Surface

The chemistry of **oxirene** is intrinsically linked to its isomers on the C₂H₂O potential energy surface. Understanding these relationships is key to devising strategies for its synthesis and isolation.



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References

1. uhmreactiondynamics.org [uhmreactiondynamics.org]
2. Matrix isolation - Wikipedia [en.wikipedia.org]
3. Matrix Isolation [info.ifpan.edu.pl]
4. Scholar Commons - SC Upstate Research Symposium: Experiments in Matrix Isolation: Investigations of Oxygenated Hydrocarbons [scholarcommons.sc.edu]
5. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
6. Matrix-isolation — Schreiner Group [uni-giessen.de]
7. researchgate.net [researchgate.net]
8. uhmreactiondynamics.org [uhmreactiondynamics.org]
9. Reflectron - Wikipedia [en.wikipedia.org]
10. taylorandfrancis.com [taylorandfrancis.com]

- To cite this document: BenchChem. [Spectroscopic Properties of Unsubstituted Oxirene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085696#spectroscopic-properties-of-unsubstituted-oxirene]

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